# dose-limiting toxicities of 131I-CLR1404 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EM 1404   |           |
| Cat. No.:            | B15574688 | Get Quote |

## Technical Support Center: 131I-CLR1404 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of 131I-CLR1404 observed in clinical trials.

### Frequently Asked Questions (FAQs)

Q1: What is 131I-CLR1404?

A1: 131I-CLR1404, also known as iopofosine I 131, is an investigational radiopharmaceutical agent.[1][2] It combines a phospholipid ether (PLE) analog, which acts as a cancer-targeting delivery and retention vehicle, with the cytotoxic radioisotope iodine-131.[2][3] The agent is designed to selectively deliver radiation to malignant cells, including cancer stem cells, while minimizing exposure to healthy tissues.[1][3]

Q2: What is the mechanism of action of 131I-CLR1404?

A2: 131I-CLR1404 is a phospholipid ether analog that selectively accumulates in cancer cells. [1] This selectivity is attributed to the higher abundance of lipid rafts in the plasma membranes of cancer cells compared to normal cells.[4] Once inside the cancer cell, the radioactive iodine-131 emits beta and gamma radiation, leading to DNA damage and ultimately cell death.[2]

#### Troubleshooting & Optimization





Preclinical studies suggest that its mechanism of action may also involve the inhibition of the Akt signaling pathway, leading to apoptosis.[4][5][6]

Q3: What are the primary dose-limiting toxicities (DLTs) observed with 131I-CLR1404 in clinical trials?

A3: The primary dose-limiting toxicities observed in clinical trials of 131I-CLR1404 are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[7][8]

Q4: At what dose levels were the dose-limiting toxicities observed?

A4: In a phase 1 study in patients with advanced solid tumors, DLTs were encountered at doses of 31.25 mCi/m<sup>2</sup> and 37.5 mCi/m<sup>2</sup>.[7][8] Specifically, grade 4 thrombocytopenia and grade 4 neutropenia were observed at 37.5 mCi/m<sup>2</sup>, and at 31.25 mCi/m<sup>2</sup>, two DLTs (grade 4 thrombocytopenia and grade 3 neutropenia with fever) were reported.[7]

Q5: Were there any studies where dose-limiting toxicities were not observed?

A5: Yes, in an earlier phase 1 study, single administrations of 370 MBq (approximately 10 mCi) of 131I-CLR1404 were well tolerated by all subjects, and no severe adverse events or dose-limiting toxicities were reported.[9][10][11]

Q6: How is myelosuppression (bone marrow suppression) being addressed in clinical trials?

A6: To minimize myelosuppression, studies are exploring different dosing strategies.[7] One approach being investigated is a fractionated dosing regimen, which has shown enhanced tolerability and safety in patients with relapsed/refractory multiple myeloma.[12]

#### **Troubleshooting Guides**

Issue: Unexpectedly high levels of hematological toxicity are observed at a given dose.

Possible Cause 1: Patient-specific factors.

 Recommendation: Review the patient's baseline hematological parameters and prior treatments. Patients who have received extensive prior chemotherapy or radiation may have reduced bone marrow reserve, making them more susceptible to myelosuppression.[13]



Possible Cause 2: Dosing calculation error.

Recommendation: Double-check all dose calculations, including body surface area (BSA)
and any decay calculations for the radioisotope. Ensure accurate measurement of the
administered activity.

Issue: Difficulty in determining the maximum tolerated dose (MTD) due to variability in patient tolerance.

Possible Cause 1: Heterogeneity of the patient population.

• Recommendation: Analyze toxicity data based on patient subgroups (e.g., cancer type, prior therapies) to identify any populations that may be more sensitive.

Possible Cause 2: Single-dose administration schedule.

Recommendation: Consider implementing a fractionated dosing schedule. A phase 1b study
in multiple myeloma patients suggested that a fractionated dose regimen could improve
tolerability and safety.[12] This approach may allow for the administration of a higher total
dose with less toxicity.

### **Quantitative Data Summary**

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Phase 1 Clinical Trials of 131I-CLR1404



| Clinical<br>Trial<br>Identifier | Patient<br>Population    | Dose Level           | DLTs<br>Observed                                   | Grade of<br>DLTs    | Reference   |
|---------------------------------|--------------------------|----------------------|----------------------------------------------------|---------------------|-------------|
| NCT0149566<br>3                 | Advanced<br>Solid Tumors | 37.5 mCi/m²          | Thrombocyto<br>penia,<br>Neutropenia               | Grade 4             | [7]         |
| NCT0149566<br>3                 | Advanced<br>Solid Tumors | 31.25 mCi/m²         | Thrombocyto<br>penia,<br>Neutropenia<br>with fever | Grade 4,<br>Grade 3 | [7]         |
| NCT0092527<br>5                 | Advanced<br>Solid Tumors | 370 MBq<br>(~10 mCi) | None<br>Reported                                   | N/A                 | [9][10][11] |

## **Experimental Protocols**

Protocol: Phase 1 Dose-Escalation Study in Advanced Solid Tumors (NCT01495663)

- Objective: To determine the recommended dose of 131I-CLR1404 for treating advanced solid malignancies.[7]
- Study Design: This was a phase 1, multi-center, open-label, dose-escalation study.[8] Patients received a dosimetric dose followed by a therapeutic dose 1-2 weeks later in an algorithmic escalation design.[7]
- Patient Population: Patients with relapsed or refractory advanced solid tumors.
- Dosing Regimen: A starting dose of 12.5 mCi/m² was administered as a single intravenous infusion. Dose escalation in subsequent cohorts was initially in increments of 12.5 mCi/m².
   [13]
- Safety Monitoring: Toxicity follow-up included weekly laboratory and clinical assessments.[7]
   Dose-limiting toxicities were defined as grade 4 thrombocytopenia and grade 4 neutropenia.
   [7]







• Imaging: Single Photon Emission Computed Tomography (SPECT) scans were performed to assess the biodistribution of 131I-CLR1404.[7]

Protocol: Phase 1 Dosimetry and Safety Study (NCT00925275)

- Objective: To determine the administered radioactivity expected to deliver 400 mSv to the bone marrow and to evaluate the pharmacokinetic and safety profiles of 131I-CLR1404.[10]
   [11]
- Study Design: This was a phase 1 study involving a single dose administration.[10][11]
- Patient Population: Eight patients with refractory or relapsed advanced solid tumors.[10][11]
- Dosing Regimen: A single intravenous injection of 370 MBq of 131I-CLR1404 was administered.[10][11]
- Safety Monitoring: Clinical laboratory parameters were evaluated in blood and urine. Adverse events were monitored throughout the study.[10][11]
- Pharmacokinetics and Dosimetry: Plasma pharmacokinetics were evaluated. Whole-body planar nuclear medicine scans were performed at multiple time points up to 14 days postinjection to determine dosimetry.[10][11]

#### **Visualizations**





#### Click to download full resolution via product page

Caption: Workflow for Dose-Limiting Toxicity (DLT) determination in a Phase 1 dose-escalation trial of 131I-CLR1404.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Cellectar Biosciences gets FDA green light for multiple myeloma clinical study | Drug Discovery News [drugdiscoverynews.com]
- 3. Cellectar Biosciences Granted Orphan Designation for I-131-CLR1404 for the Treatment of Multiple Myeloma :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]

#### Troubleshooting & Optimization





- 6. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A Phase 1, Multi-Center, Open-Label, Dose-Escalation Study of 131I-CLR1404 in Subjects with Relapsed or Refractory Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. A phase 1 study of 131I-CLR1404 in patients with relapsed or refractory advanced solid tumors: dosimetry, biodistribution, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fractionated Dosing Improves Tolerability and Safety of Cellectar's CLR 131 in R/R Multiple Myeloma Patients :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [dose-limiting toxicities of 131I-CLR1404 in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574688#dose-limiting-toxicities-of-131i-clr1404-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com